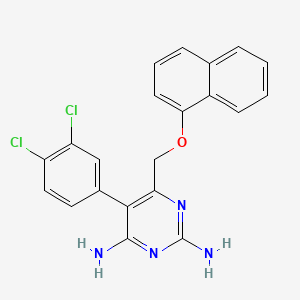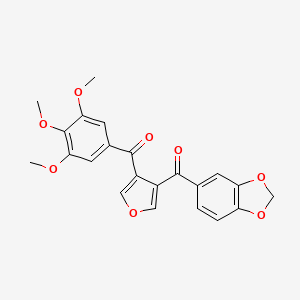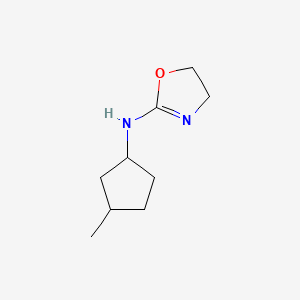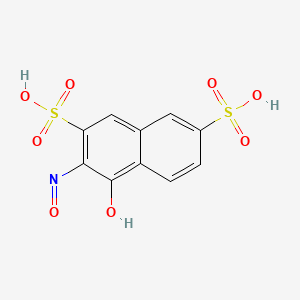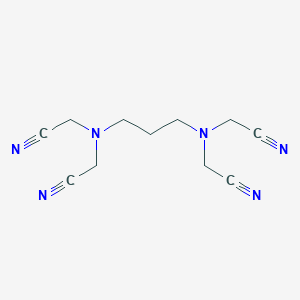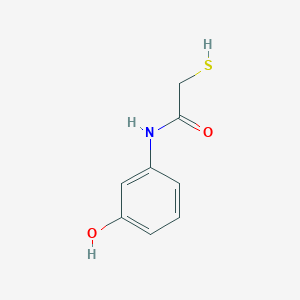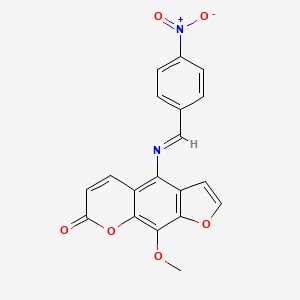
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(octahydro-1H-azonin-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(octahydro-1H-azonin-1-yl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection of functional groups, selective deoxygenation, and the introduction of various substituents. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using protecting groups like silyl ethers to protect hydroxyl groups during the reaction.
Deoxygenation: Selective removal of oxygen atoms from specific positions on the uridine molecule.
Substitution Reactions: Introduction of the 4-methoxyphenyl, diphenylmethyl, and octahydro-1H-azonin-1-yl groups through nucleophilic substitution reactions.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or stability.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, nucleoside analogs like this one are often used to study nucleic acid metabolism and function. They can be incorporated into DNA or RNA, leading to chain termination or other disruptions in nucleic acid synthesis.
Medicine
Medically, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit the replication of viruses or the proliferation of cancer cells by interfering with nucleic acid synthesis.
Industry
In industry, this compound could be used in the development of new pharmaceuticals or as a research tool in drug discovery.
作用機序
The mechanism of action of this compound likely involves its incorporation into nucleic acids, where it can disrupt normal synthesis and function. The specific molecular targets and pathways would depend on the exact structure and substituents of the compound.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyuridine: A simpler analog lacking the additional substituents.
5-Methyluridine: Another analog with a methyl group at the 5-position.
2’,3’-Dideoxycytidine: A similar compound with a cytosine base instead of uracil.
Uniqueness
The uniqueness of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(octahydro-1H-azonin-1-yl)- lies in its complex structure, which includes multiple substituents that can modulate its biological activity and chemical properties. This makes it a valuable tool for scientific research and potential therapeutic applications.
特性
CAS番号 |
134963-41-0 |
|---|---|
分子式 |
C38H45N3O5 |
分子量 |
623.8 g/mol |
IUPAC名 |
1-[(2R,3R,5S)-3-(azonan-1-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C38H45N3O5/c1-28-26-41(37(43)39-35(28)42)36-34(40-23-13-5-3-4-6-14-24-40)25-33(46-36)27-45-38(29-15-9-7-10-16-29,30-17-11-8-12-18-30)31-19-21-32(44-2)22-20-31/h7-12,15-22,26,33-34,36H,3-6,13-14,23-25,27H2,1-2H3,(H,39,42,43)/t33-,34+,36+/m0/s1 |
InChIキー |
YWMXEYGATBVZFA-GABYNLOESA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCC6 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


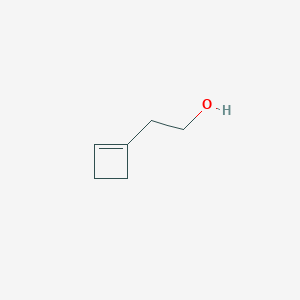
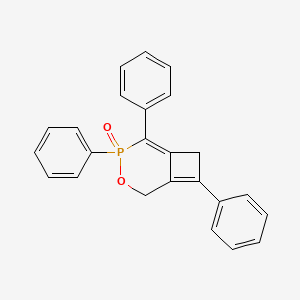

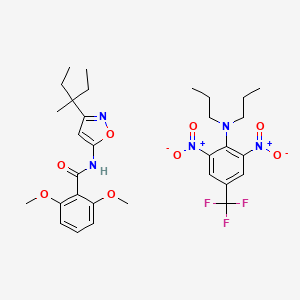
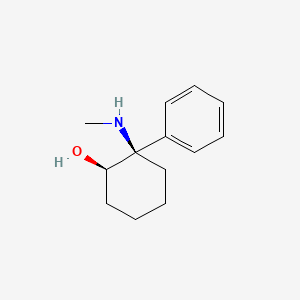
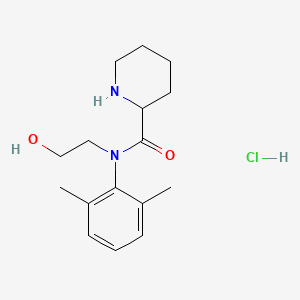
![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
